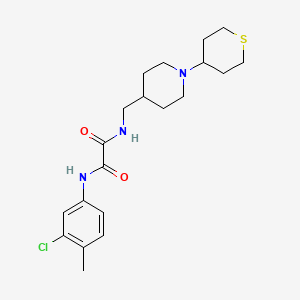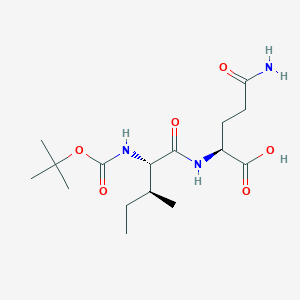
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” is a chemical compound that is often used in the field of organic synthesis. It is typically used for the protection of amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Synthesis Analysis
The synthesis of “N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” involves the use of the tert-butyloxycarbonyl (Boc) group for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol .
Molecular Structure Analysis
The molecular structure of “N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” is complex and involves several functional groups. The compound has a molecular formula of C11H21NO4 and a monoisotopic mass of 231.147064 Da .
Chemical Reactions Analysis
The chemical reactions involving “N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” are complex and involve several steps. The N-Boc group can be deprotected using various methods, including the use of trifluoroacetic acid (TFA), metal catalysts, acetylchloride in methanol, and HCl in organic solvents .
Physical And Chemical Properties Analysis
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” has a density of 1.1±0.1 g/cm3, a boiling point of 339.7±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 67.6±6.0 kJ/mol and a flash point of 159.2±28.4 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is used in the synthesis of complex molecules. For example, Pawełczak et al. (1989) described the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid using the tert-butyl group as a carboxyl protecting group, which is crucial in preventing transpeptidation during synthesis (Pawełczak et al., 1989).
- Qu et al. (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties, including N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine. These polymers demonstrated unique helical structures and solubility characteristics (Qu, Sanda, & Masuda, 2009).
Applications in Peptide Chemistry
- N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is a valuable building block in peptide chemistry. For instance, it is used for the protection of carboxamide groups in peptides, as described by Sakura, Hirose, and Hashimoto (1985), which is a crucial step in peptide synthesis (Sakura, Hirose, & Hashimoto, 1985).
Utility in Analytical Chemistry
- In analytical chemistry, this compound is used for the synthesis of specific derivatives for chromatographic analysis. For example, Fortier, Tenaschuk, and Mackenzie (1986) used tert-butoxycarbonyl derivatives for gas chromatography micro-assay of amino acids, showcasing its utility in analytical methods (Fortier, Tenaschuk, & Mackenzie, 1986).
Role in Protein Research
- N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine derivatives have also been utilized in protein research. Chen et al. (2015) used O-tert-Butyltyrosine, a derivative, as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities, highlighting its potential in biophysical studies (Chen et al., 2015).
Wirkmechanismus
Mode of Action
The mode of action of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine involves its interaction with its targets, leading to various biochemical changes. The compound is known to undergo deprotection of the N-tert-butoxycarbonyl (N-Boc) group . This process involves the use of oxalyl chloride and takes place under room temperature conditions . The deprotection strategy involves the electrophilic character of oxalyl chloride .
Biochemical Pathways
The deprotection of the n-boc group is a critical step in the compound’s interaction with its targets . This process can affect various biochemical pathways, leading to downstream effects.
Result of Action
The deprotection of the n-boc group is a critical step in the compound’s interaction with its targets . This process can lead to various molecular and cellular effects.
Safety and Hazards
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .
Zukünftige Richtungen
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” has potential applications in the field of gene or drug delivery. It can be covalently linked to vectors to increase their transfection activity and reduce toxicity . Future research may focus on improving the synthesis process and exploring its potential applications in medicine and other fields .
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-6-9(2)12(19-15(24)25-16(3,4)5)13(21)18-10(14(22)23)7-8-11(17)20/h9-10,12H,6-8H2,1-5H3,(H2,17,20)(H,18,21)(H,19,24)(H,22,23)/t9-,10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHBBLAAKUFQTQ-NHCYSSNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

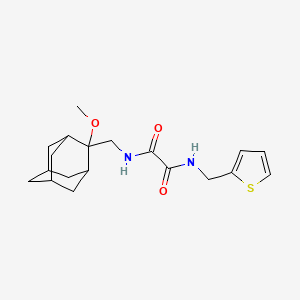
![6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2696860.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B2696863.png)
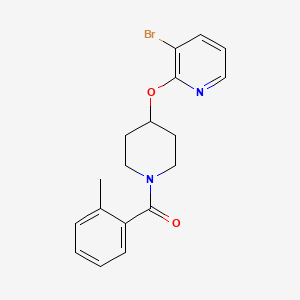
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
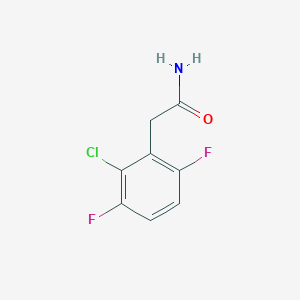
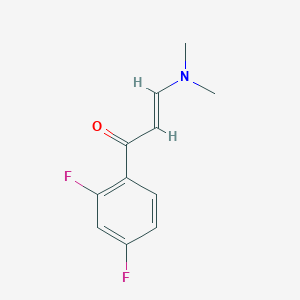
![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2696875.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)
![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)
